3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride
Description
3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride (molecular formula: C₅H₅Cl₂N₂O₂S) is a halogenated pyrazole derivative featuring a methyl group at position 1, a chlorine atom at position 3, and a sulfonyl chloride group at position 4. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of sulfonamides, agrochemicals, and pharmaceuticals. Its reactive sulfonyl chloride moiety enables nucleophilic substitution reactions, while the electron-withdrawing chlorine substituent modulates electronic and steric properties.
Properties
IUPAC Name |
3-chloro-1-methylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2N2O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQKKEIPANXWQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride typically involves the reaction of 3-chloro-1-methyl-1H-pyrazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
3-Chloro-1-methyl-1H-pyrazole+Chlorosulfonic acid→3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction. The product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium catalysts for coupling reactions
Solvents: Organic solvents like dichloromethane, toluene
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Scientific Research Applications
3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key physicochemical parameters of 3-chloro-1-methyl-1H-pyrazole-4-sulfonyl chloride with its analogs:
| Compound Name | Molecular Formula | CAS RN | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₅H₅Cl₂N₂O₂S | Not provided | ~228 | Not reported | Cl at C3, SO₂Cl at C4 |
| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | C₄H₅ClN₂O₂S | 89501-90-6 | 180.61 | 36–39 | SO₂Cl at C3 |
| 3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride | C₆H₉ClN₂O₂S | Not provided | ~208.66 | Not reported | Ethyl at C3, SO₂Cl at C4 |
Key Observations :
- Positional Isomerism : The sulfonyl chloride group at C4 in the target compound versus C3 in 1-methyl-1H-pyrazole-3-sulfonyl chloride results in distinct steric and electronic profiles. The C4-substituted derivative may exhibit reduced steric hindrance compared to C3 substitution.
- Thermal Stability : The melting point of 1-methyl-1H-pyrazole-3-sulfonyl chloride (36–39°C) suggests lower thermal stability compared to the target compound, though data for the latter is unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
